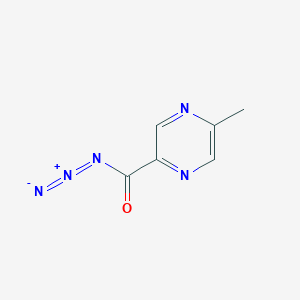

5-Methyl-pyrazine-2-carbonyl azide

Description

General Overview of Pyrazine (B50134) Scaffolds as N-Heterocyclic Architectures

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds. Their six-membered ring, containing two nitrogen atoms at positions 1 and 4, imparts distinct electronic properties and reactivity patterns. This structural motif is not merely a synthetic curiosity; it is a recurring feature in numerous natural products, pharmaceuticals, and materials. researchgate.netnih.govacs.org The pyrazine core can be found in compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov This has rendered pyrazine-based structures as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.govresearchgate.net

Strategic Importance of Acyl Azides as Versatile Synthetic Intermediates

Acyl azides are organic compounds possessing the R-C(O)N₃ functional group. They are highly energetic and reactive intermediates, primarily known for their participation in the Curtius rearrangement. thieme-connect.comscilit.comresearchgate.netnih.govraco.cat This powerful transformation allows for the conversion of carboxylic acids into isocyanates, which are themselves pivotal precursors for a variety of other functional groups, including amines, ureas, and carbamates. thieme-connect.comnih.gov The ability to generate these crucial nitrogen-containing functionalities under relatively mild conditions and with high stereochemical fidelity makes acyl azides indispensable tools in modern organic synthesis, particularly in the construction of complex natural products and pharmaceutical agents. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H5N5O |

|---|---|

Molecular Weight |

163.14 g/mol |

IUPAC Name |

5-methylpyrazine-2-carbonyl azide |

InChI |

InChI=1S/C6H5N5O/c1-4-2-9-5(3-8-4)6(12)10-11-7/h2-3H,1H3 |

InChI Key |

JSXYKMRDXPBXRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl Pyrazine 2 Carbonyl Azide and Its Key Precursors

Preparative Routes to 5-Methylpyrazine-2-carboxylic Acid, a Primary Precursor

5-Methylpyrazine-2-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals. google.comchemicalbook.com Several methods have been developed for its preparation, primarily involving the oxidation of methyl-substituted pyrazine (B50134) derivatives.

Oxidation of Methyl-Substituted Pyrazine Derivatives

The selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine (B89654) is a common and direct route to 5-methylpyrazine-2-carboxylic acid. google.comgoogle.com However, controlling the reaction to prevent the oxidation of both methyl groups to form pyrazine-2,5-dicarboxylic acid is a significant challenge. google.com

Various oxidizing agents and reaction conditions have been explored to achieve selective mono-oxidation.

Potassium Permanganate (B83412) (KMnO4): This strong oxidizing agent can be used for the direct oxidation of 2,5-dimethylpyrazine. google.com However, due to the similar chemical environments of the two methyl groups, this method often leads to the formation of a significant amount of the di-oxidized byproduct, pyrazine-2,5-dicarboxylic acid, resulting in lower yields of the desired product (less than 40%). google.com By carefully controlling the molar ratio of potassium permanganate to 2,5-dimethylpyrazine, the yield can be improved to over 75%. google.com One method involves adding potassium permanganate powder to a solution of 2,5-dimethylpyrazine to achieve monomethyl oxidation. google.com Another approach uses o-phenylenediamine (B120857) and pyruvic aldehyde as starting materials, which undergo cyclization and subsequent oxidation with potassium permanganate. google.com

Hydrogen Peroxide (H2O2): In the presence of a catalyst such as sodium tungstate (B81510) and sulfuric acid, hydrogen peroxide can be used to oxidize 2,5-dimethylpyrazine. google.com This method involves the initial formation of 2,5-dimethylpyrazine-1-oxide, which is then further oxidized. google.com

Table 1: Comparison of Oxidation Methods for 5-Methylpyrazine-2-carboxylic Acid Synthesis

| Oxidizing Agent/Method | Starting Material | Catalyst/Conditions | Reported Yield | Key Challenges |

| Potassium Permanganate | 2,5-Dimethylpyrazine | Controlled stoichiometry | >75% | Formation of di-oxidized byproduct |

| Hydrogen Peroxide | 2,5-Dimethylpyrazine | Sodium tungstate, H2SO4 | 93% (for N-oxide) | Multi-step process |

| N-Chlorosuccinimide | 2,5-Dimethylpyrazine | - | 47% (overall) | Long reaction route, harsh conditions |

| Electrochemical Oxidation | 2-Methyl-5-hydroxymethylpyrazine | NiO(OH) | 74-93% | High investment and power consumption |

| Cyclization/Oxidation | o-Phenylenediamine, Pyruvic aldehyde | Sodium Pyrosulfite, KMnO4 | - | Multi-step process |

Biocatalytic methods offer a promising alternative for the regioselective oxidation of 2,5-dimethylpyrazine, often providing high yields under mild conditions.

One notable example involves the use of Pseudomonas species. When cultured with p-xylene (B151628) as the carbon source, these bacteria can selectively oxidize one of the methyl groups of 2,5-dimethylpyrazine to produce 5-methylpyrazine-2-carboxylic acid with yields reported to reach up to 95%. google.compatsnap.com However, the cultivation of these specialized oxidative bacterial strains can be challenging, and the process may be subject to seasonal limitations. google.compatsnap.com

Esterification of 5-Methylpyrazine-2-carboxylic Acid

Esterification of 5-methylpyrazine-2-carboxylic acid is a common step in the synthesis of its derivatives and can be achieved through various standard methods. google.comchemicalbook.com

Acid-Catalyzed Esterification: Heating the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a mineral acid catalyst like sulfuric acid or hydrochloric acid is a widely used technique. google.com For instance, refluxing 5-methylpyrazine-2-carboxylic acid with ethanol (B145695) and sulfuric acid for eight hours can produce the corresponding ethyl ester. google.com Another example involves refluxing with methanol and an Amberlyst 15 ion exchange resin for about 20 hours, resulting in a 93% yield of methyl 5-methylpyrazine-2-carboxylate. chemicalbook.com

Reaction with Thionyl Chloride: The carboxylic acid can be converted to its more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). imist.ma The resulting acyl chloride can then be reacted with an alcohol to form the ester. imist.ma This two-step process is often efficient, with one study reporting a 66.7% yield for the synthesis of methyl 3-aminopyrazine-2-carboxylate from the corresponding carboxylic acid. imist.ma

Table 2: Esterification of 5-Methylpyrazine-2-carboxylic Acid

| Reagents | Conditions | Product | Yield |

| Ethanol, Sulfuric Acid | Reflux, 8 hours | Ethyl 5-methylpyrazine-2-carboxylate | - |

| Methanol, Amberlyst 15 | Reflux, 20 hours | Methyl 5-methylpyrazine-2-carboxylate | 93% |

| Thionyl Chloride, Methanol | 75°C, 4 hours | Methyl 3-aminopyrazine-2-carboxylate | 66.7% |

Synthesis of 5-Methyl-pyrazine-2-carbonyl Azide (B81097) from Carboxylic Acid Derivatives

The target compound, 5-methyl-pyrazine-2-carbonyl azide, is typically synthesized from a carboxylic acid derivative, most commonly an acyl chloride, through a nucleophilic acyl substitution reaction. masterorganicchemistry.com

Acyl Halide-Azide Ion Exchange Reactions

This method involves the reaction of an acyl chloride with an azide salt, such as sodium azide. The azide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion to form the acyl azide. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism proceeds in two steps:

Nucleophilic attack: The azide ion (N₃⁻) attacks the carbonyl carbon of the acyl chloride. masterorganicchemistry.com

Elimination of the leaving group: The chloride ion is eliminated, and the carbonyl double bond is reformed, yielding the acyl azide. masterorganicchemistry.com

This reaction is a common and effective way to produce acyl azides, which are valuable intermediates in organic synthesis. masterorganicchemistry.com For example, they can undergo the Curtius rearrangement upon heating to form isocyanates, which can then be converted to primary amines. masterorganicchemistry.com

While specific examples for the synthesis of this compound are not extensively detailed in the provided search results, the general principles of acyl halide-azide exchange are well-established and applicable to pyrazine derivatives. masterorganicchemistry.comrsc.orgresearchgate.net The synthesis would first involve the conversion of 5-methylpyrazine-2-carboxylic acid to 5-methylpyrazine-2-carbonyl chloride, for example, by using thionyl chloride or oxalyl chloride. imist.maresearchgate.net The resulting acyl chloride would then be reacted with a source of azide ions, such as sodium azide, to yield this compound. masterorganicchemistry.com

Utilizing Oxalyl Chloride for Acyl Chloride Formation

The initial step in this synthetic sequence is the transformation of 5-methylpyrazine-2-carboxylic acid into its corresponding acyl chloride. Oxalyl chloride is a frequently employed reagent for this purpose. commonorganicchemistry.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com The use of oxalyl chloride is favored due to the formation of volatile byproducts (carbon dioxide and carbon monoxide), which simplifies the purification of the resulting acyl chloride. This method is a widely adopted strategy for preparing acyl chlorides from carboxylic acids. commonorganicchemistry.comnih.govmsu.edu

Sodium Azide as the Azide Source

Once the 5-methyl-pyrazine-2-carbonyl chloride is formed, it is subsequently treated with an azide salt to yield the final product. Sodium azide (NaN₃) is the most commonly used azide source for this transformation. vaia.comaskfilo.commasterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where the azide ion attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. vaia.comaskfilo.commasterorganicchemistry.com This reaction is generally efficient and provides the desired acyl azide in good yield. raco.cat The resulting this compound is often used in subsequent reactions without isolation due to its potential instability. nih.gov

Direct Conversion from Carboxylic Acids Using Activating Reagents

To streamline the synthesis and avoid the isolation of the often-sensitive acyl chloride intermediate, direct methods for converting carboxylic acids into acyl azides have been developed. These one-pot procedures utilize activating reagents to facilitate the in-situ formation of the acyl azide.

Application of Diphenylphosphoryl Azide (DPPA)

Diphenylphosphoryl azide (DPPA) is a widely used reagent for the direct conversion of carboxylic acids to acyl azides. nih.govwikipedia.orgwikipedia.org This method offers the significant advantage of avoiding the isolation of potentially explosive acyl azides. nih.gov The reaction is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate, which is then attacked by the azide ion to form the acyl azide. nih.govwikipedia.org DPPA is a stable, commercially available liquid that can be used in a one-pot procedure, making it a convenient and popular choice in organic synthesis. nih.govenamine.nettcichemicals.com This method has been successfully applied to a wide range of carboxylic acids, including those with various functional groups. nih.gov

Other Activating Reagents for in situ Acyl Azide Generation

Besides DPPA, other activating reagents can facilitate the direct conversion of carboxylic acids to acyl azides. Reagents such as trichloroacetonitrile (B146778) in the presence of triphenylphosphine (B44618) have been shown to effectively convert carboxylic acids to acyl azides at room temperature. organic-chemistry.org This method is notable for its mild conditions, which can prevent unwanted rearrangements. Peptide coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) have also been employed for the synthesis of acyl azides from carboxylic acids. raco.cat Another approach involves the use of a mixed reagent system of triphenylphosphine and trichloroisocyanuric acid, which offers a safe and inexpensive route to acyl azides. raco.cat These alternative reagents provide a broader toolkit for chemists to choose from based on substrate compatibility and reaction conditions.

Metal-Free and Green Chemistry Protocols for Carbonyl Azide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of metal-free and green chemistry protocols for the synthesis of carbonyl azides.

Chemical Transformations and Mechanistic Insights into 5 Methyl Pyrazine 2 Carbonyl Azide Reactivity

Curtius Rearrangement of 5-Methyl-pyrazine-2-carbonyl Azide (B81097) Analogues

The Curtius rearrangement of 5-methyl-pyrazine-2-carbonyl azide and its analogues provides a pathway to various pyrazine (B50134) derivatives. This transformation is a key step in the synthesis of medicinally relevant compounds. nih.gov

Thermal Decomposition and Isocyanate Formation

The thermal decomposition of an acyl azide, such as this compound, results in the formation of an isocyanate with the loss of nitrogen gas. wikipedia.orgbyjus.com This process is the core of the Curtius rearrangement. wikipedia.orgorganic-chemistry.org The isocyanate is a stable intermediate that can be isolated or used in subsequent reactions. organic-chemistry.orgrsc.org

The reaction is initiated by heating the acyl azide. masterorganicchemistry.com While early theories suggested a two-step process involving an acyl nitrene intermediate, recent research and thermodynamic calculations support a concerted mechanism where the loss of nitrogen and the migration of the R-group occur simultaneously. wikipedia.orgresearchgate.net This concerted pathway explains the absence of nitrene insertion byproducts. wikipedia.org

The general transformation can be represented as:

R-C(O)N₃ → R-N=C=O + N₂

In the case of this compound, the 'R' group is the 5-methyl-pyrazin-2-yl moiety. The thermal decomposition of aromatic azides can also lead to the formation of other compounds, such as phenazines. rsc.org

Trapping Reactions of Isocyanate Intermediates

The isocyanate intermediate formed during the Curtius rearrangement is highly reactive and can be trapped by various nucleophiles. nih.govwikipedia.org This reactivity allows for the synthesis of a diverse range of compounds. rsc.org

The reaction of the isocyanate intermediate with alcohols results in the formation of carbamic acid esters, commonly known as urethanes. nih.govresearchgate.net This reaction is a fundamental process in polyurethane chemistry. kuleuven.be The general reaction is:

R-N=C=O + R'-OH → R-NH-C(O)O-R'

The reactivity of the alcohol depends on its structure, with primary alcohols being more reactive than secondary alcohols. kuleuven.be The reaction can be influenced by the concentration of the alcohol, with evidence suggesting the involvement of alcohol clusters in the reaction mechanism. kuleuven.be Kinetic studies have shown that the activation energies for urethane (B1682113) formation can be influenced by both alcohol and isocyanate concentrations, suggesting catalytic roles for both reactants. mdpi.com

| Reactant 1 | Reactant 2 | Product |

| Pyrazinyl isocyanate | Alcohol (e.g., Benzyl alcohol) | Pyrazinyl carbamate (B1207046) (Urethane) |

This table illustrates the general reaction for the formation of urethanes from pyrazinyl isocyanates.

One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) allow for the direct conversion of carboxylic acids to urethanes without isolating the potentially explosive acyl azide. nih.gov

Isocyanates readily react with primary or secondary amines to produce substituted ureas. organic-chemistry.orgresearchgate.net This reaction is generally faster than the reaction with alcohols. researchgate.net The general transformation is:

R-N=C=O + R'-NH₂ → R-NH-C(O)NH-R'

This method is widely used for the synthesis of unsymmetrical ureas. nih.gov The reaction is typically carried out in a suitable solvent like DMF, THF, or DCM at room temperature and does not require a base. commonorganicchemistry.com Microwave-assisted protocols have been developed for the efficient synthesis of N,N'-disubstituted ureas from alkyl halides and amines via an in-situ generated isocyanate. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product |

| Pyrazinyl isocyanate | Amine | Substituted Pyrazinyl urea |

This table shows the general reaction for the formation of substituted ureas from pyrazinyl isocyanates.

The hydrolysis of the isocyanate intermediate leads to the formation of a primary amine and carbon dioxide. byjus.comresearchgate.net This reaction proceeds through an unstable carbamic acid intermediate, which spontaneously decarboxylates. organic-chemistry.orgbyjus.com

The reaction proceeds in two steps:

R-N=C=O + H₂O → [R-NH-COOH] (unstable carbamic acid)

[R-NH-COOH] → R-NH₂ + CO₂

This method is a clean way to produce primary amines, as it avoids the formation of secondary and tertiary amine byproducts often seen in other amine synthesis methods. nih.gov The hydrolysis can be carried out under basic conditions, which may influence the reaction mechanism. stackexchange.com

| Reactant | Product | Byproduct |

| Pyrazinyl isocyanate | Primary pyrazinyl amine | Carbon dioxide |

This table outlines the hydrolysis of a pyrazinyl isocyanate to a primary amine.

Mechanistic Studies of the Rearrangement Pathway

The mechanism of the Curtius rearrangement has been a subject of significant study. nih.gov It is now widely accepted that the thermal rearrangement proceeds through a concerted mechanism, where the migration of the alkyl or aryl group and the expulsion of nitrogen gas occur in a single, fluid step. wikipedia.orgresearchgate.net This is supported by the complete retention of stereochemistry at the migrating carbon and the absence of byproducts that would be expected from a discrete nitrene intermediate. wikipedia.orgnih.gov

Kinetic studies using techniques like 1H NMR spectroscopy and computational methods such as Density Functional Theory (DFT) have provided strong evidence for the concerted pathway. nih.gov These studies have shown that the activation barriers for the rearrangement are consistent with a single transition state. nih.gov The nature of the migrating group can influence the reaction rate, with a general migratory aptitude of tertiary > secondary ~ aryl > primary. wikipedia.org

Computational studies have also been employed to investigate the photo-induced Curtius rearrangement, where the mechanism can be more complex and may involve a stepwise pathway. researchgate.net

[3+2] Cycloaddition Reactions Involving the Azide Moiety

The azide group of this compound is a versatile functional group that readily participates in [3+2] cycloaddition reactions, providing a powerful tool for the synthesis of 1,2,3-triazole-containing heterocyclic compounds. These reactions, which involve the 1,3-dipolar character of the azide moiety, can be promoted by heat or, more commonly, catalyzed by copper(I) species. psu.eduwikipedia.org The resulting triazole products are of significant interest in medicinal chemistry and materials science. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely utilized method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction, often referred to as a "click" reaction, is characterized by its high yields, mild reaction conditions, and exceptional regioselectivity. psu.eduresearchgate.net In the context of this compound, the CuAAC reaction offers a straightforward route to novel pyrazine-triazole hybrid molecules.

The general mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. wikipedia.orgacs.org The copper catalyst, typically generated from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, plays a crucial role in activating the alkyne and lowering the activation energy of the cycloaddition process. wikipedia.orgacs.orgacs.org The reaction is often carried out in a variety of solvents, including water and organic solvents like t-BuOH, ethanol (B145695), and DMSO. wikipedia.orgacs.org

| Reactants | Catalyst System | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Benzyl Azide, Phenylacetylene | CuSO₄, Sodium Ascorbate | DMF/H₂O | RT, 12 h | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | High |

| Benzyl Azide, Phenylacetylene | CuSO₄, Sodium Ascorbate | MeOH/H₂O | RT, 12 h | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | High |

| Various Azides and Alkynes | CuCl, 2-Ethynylpyridine | Water | RT, 30 min | 1,4-Disubstituted 1,2,3-triazoles | Up to 98% organic-chemistry.org |

The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can further stabilize the copper(I) catalyst and improve the reaction outcome. wikipedia.org Research has also explored the use of resin-supported catalysts to facilitate catalyst removal from the reaction mixture. nih.gov The CuAAC reaction's reliability and versatility make it an indispensable tool for creating libraries of complex molecules for various applications. researchgate.net

Thermal and Strain-Promoted Cycloadditions for Triazole Formation

While CuAAC is a dominant method, triazoles can also be formed from azides and alkynes through thermal cycloaddition. The traditional Huisgen 1,3-dipolar cycloaddition involves heating the azide and alkyne, which typically results in a mixture of 1,4- and 1,5-regioisomers. psu.eduwikipedia.org This lack of regioselectivity is a significant drawback compared to the copper-catalyzed version. psu.edu The uncatalyzed reaction is also considerably slower, often requiring elevated temperatures and longer reaction times. nih.gov

To overcome the limitations of both thermal and copper-catalyzed methods, particularly for biological applications where copper's toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative. nih.govresearchgate.net SPAAC utilizes highly strained cyclooctynes, which react rapidly with azides without the need for a catalyst. nih.govmagtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition. magtech.com.cnthieme-connect.de

Different generations of cyclooctynes have been developed to fine-tune the reactivity and stability for SPAAC reactions. researchgate.netthieme-connect.de The reaction proceeds readily under physiological conditions, making it ideal for bioconjugation and live-cell imaging. nih.gov While there is no specific literature detailing the SPAAC of this compound, the principles of this methodology are broadly applicable to organic azides.

Regioselectivity and Diastereoselectivity in Cycloaddition Processes

A key advantage of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgacs.org This is a direct consequence of the copper-catalyzed mechanism, which proceeds through a copper-acetylide intermediate that dictates the orientation of the azide addition. acs.org In contrast, the uncatalyzed thermal cycloaddition generally produces a mixture of both 1,4- and 1,5-regioisomers, often with poor selectivity. wikipedia.org

Diastereoselectivity can become a factor in cycloaddition reactions when chiral centers are present in either the azide or the alkyne partner. While the core CuAAC reaction itself does not typically induce new stereocenters on the triazole ring, the stereochemical outcome of reactions involving chiral substrates is an important consideration in the synthesis of complex molecules. The specific diastereoselectivity would be dependent on the nature of the substrates and the reaction conditions employed. For this compound, the introduction of a chiral alkyne would lead to the formation of diastereomeric triazole products. The ratio of these diastereomers would be influenced by steric and electronic interactions in the transition state.

Aza-Wittig Reactions of this compound Derived Species

The aza-Wittig reaction is a powerful transformation for the formation of imines from carbonyl compounds and iminophosphoranes. wikipedia.orgchem-station.com Iminophosphoranes are typically generated in situ from the reaction of an organic azide with a phosphine (B1218219), such as triphenylphosphine (B44618), through the Staudinger reaction. chem-station.comresearchgate.net Therefore, this compound can serve as a precursor to a pyrazine-substituted iminophosphorane.

The reaction of this compound with a phosphine would lead to the formation of an N-acyliminophosphorane. This intermediate can then react with an aldehyde or ketone to furnish a pyrazine-substituted N-acylimine, with the concomitant formation of a phosphine oxide byproduct. wikipedia.orgnih.gov This methodology provides a route to complex imine structures that might be otherwise difficult to access.

The intramolecular variant of the aza-Wittig reaction is particularly useful for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net If the molecule containing the azide also possesses a carbonyl group at an appropriate position, an intramolecular aza-Wittig reaction can lead to the formation of a cyclic imine.

Nucleophilic Transformations at the Azide Functionality

Reductive Transformations of the Azide Group to Amines

The azide group of this compound can be readily reduced to the corresponding primary amine, 5-methyl-pyrazine-2-carboxamide. The reduction of azides to amines is a fundamental and reliable transformation in organic synthesis. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, offering different levels of chemoselectivity and functional group tolerance.

Common methods for azide reduction include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source is a clean and efficient method. masterorganicchemistry.com

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting azides to amines. masterorganicchemistry.com

Tin-based Reagents: Tin(II) complexes and tin(IV) dithiolates have been shown to effectively reduce azides to amines under mild conditions. cmu.eduorganic-chemistry.org

Borohydride (B1222165) Systems: Sodium borohydride in the presence of a catalyst, such as NiCl₂, can also be used for this transformation. organic-chemistry.org

The choice of reducing agent will depend on the other functional groups present in the molecule. For this compound, a mild reducing agent would be preferable to avoid reduction of the pyrazine ring or the carbonyl group. The resulting 5-methyl-pyrazine-2-carboxamide is a valuable building block for the synthesis of other pyrazine derivatives.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | MeOH or EtOH, room temperature | Generally clean and high yielding. masterorganicchemistry.com |

| LiAlH₄ | THF or Et₂O, then aqueous workup | Powerful, may reduce other functional groups. masterorganicchemistry.com |

| NaBH₄/NiCl₂ | MeOH, room temperature | Effective and mild. organic-chemistry.org |

| SnCl₂ | MeOH or EtOH, room temperature | Chemoselective reduction. |

Selective Transformations of Azido-Containing Carbonyl Systems

The carbonyl azide group is a versatile functional group primarily known for undergoing the Curtius rearrangement. This reaction, first described by Theodor Curtius in 1885, involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, accompanied by the loss of nitrogen gas. wikipedia.org Mechanistic studies suggest that the rearrangement is a concerted process, where the migration of the R-group from the carbonyl carbon to the nitrogen occurs simultaneously with the expulsion of dinitrogen, thus avoiding the formation of a discrete nitrene intermediate in thermal reactions. wikipedia.org

The resulting isocyanate is a highly valuable synthetic intermediate that can be trapped by various nucleophiles. nih.govrsc.org This reactivity allows for the conversion of a carboxylic acid (the precursor to the acyl azide) into a variety of important functional groups, making the Curtius rearrangement a cornerstone in organic synthesis. rsc.orgnih.gov

Key transformations of the isocyanate intermediate derived from this compound would include:

Formation of Amines: Hydrolysis of the isocyanate, typically under acidic or basic conditions, leads to an unstable carbamic acid which spontaneously decarboxylates to yield the corresponding primary amine, 5-methylpyrazin-2-amine. organic-chemistry.org

Formation of Carbamates (Urethanes): In the presence of alcohols, the isocyanate is readily converted into stable carbamate derivatives. Performing the rearrangement in an alcoholic solvent like ethanol or tert-butanol (B103910) provides a direct, one-pot method for synthesizing the corresponding ethyl or Boc-protected amines. nih.govorganic-chemistry.org

Formation of Ureas: Reaction of the isocyanate with primary or secondary amines affords substituted ureas. nih.gov

The mild reaction conditions and the general tolerance for a wide array of other functional groups have established the Curtius rearrangement as a powerful tool in the synthesis of complex molecules, including pharmaceuticals and natural products, where the stereochemistry of the migrating group is fully retained. nih.gov

Table 1: Representative Transformations via Curtius Rearrangement

| Reactant | Reagent/Condition | Intermediate | Final Product Type | Example Product from this compound |

|---|---|---|---|---|

| Acyl Azide | Heat (Δ) or hv | Isocyanate | N/A | 5-methyl-2-isocyanatopyrazine |

| Isocyanate | H₂O | Carbamic acid | Primary Amine | 5-methylpyrazin-2-amine |

| Isocyanate | R'-OH (e.g., Ethanol) | N/A | Carbamate | Ethyl (5-methylpyrazin-2-yl)carbamate |

| Isocyanate | R'₂NH (e.g., Diethylamine) | N/A | Urea | 1,1-Diethyl-3-(5-methylpyrazin-2-yl)urea |

Transformations Involving the Pyrazine Heterocycle

Beyond the chemistry of the azide function, the pyrazine ring itself is an active participant in the reactivity of this compound. Its electron-deficient nature makes it a substrate for nucleophilic attack and a scaffold for building fused heterocyclic systems through intramolecular cyclization reactions. slideshare.net

Functionalization via Nucleophilic Aromatic Substitution on Pyrazine Ring

Pyrazines are electron-deficient heteroaromatic compounds, a property that makes them susceptible to nucleophilic aromatic substitution (NAS). This reactivity is in contrast to benzene, which typically undergoes electrophilic substitution. The presence of two electronegative nitrogen atoms lowers the electron density of the ring carbons, facilitating attack by nucleophiles. The carbonyl azide group at the C-2 position of the target molecule is strongly electron-withdrawing, which further deactivates the ring towards electrophilic attack but significantly activates it for NAS, particularly at the positions ortho and para to the substituent.

In the case of this compound, positions C-3 and C-6 are the most likely sites for nucleophilic attack. The reaction of pyrazine N-oxides with trimethylsilyl (B98337) azide in the presence of activating agents like diethylcarbamoyl chloride has been shown to produce azidopyrazines, demonstrating a deoxidative nucleophilic substitution pathway. electronicsandbooks.com This highlights the capacity of the pyrazine ring to undergo substitution with nitrogen nucleophiles. While direct NAS on this compound is not extensively documented, analogies with other activated pyrazines and N-heterocycles suggest that reactions with potent nucleophiles such as amines, alkoxides, or thiolates could lead to the substitution of a hydrogen atom or another leaving group if present on the ring.

Cyclization Reactions to Form Fused Pyrazine Derivatives

The arrangement of the carbonyl azide group adjacent to the pyrazine ring provides an ideal template for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. These reactions are often driven by the high reactivity of the azide moiety and the inherent electronic properties of the pyrazine core.

The pyrrolo[1,2-a]pyrazine (B1600676) core is a significant scaffold found in numerous biologically active compounds. researchgate.netnih.gov The synthesis of this fused system from this compound can be envisioned through several pathways. A prominent strategy would involve an intramolecular cascade reaction. For instance, condensation of 2-formyl-N-propargylpyrroles with ammonium (B1175870) acetate (B1210297) is a known method to generate pyrrolo[1,2-a]pyrazines. rsc.org

Adapting this logic, this compound could first undergo a Curtius rearrangement to form the corresponding isocyanate. This highly reactive intermediate could then be subjected to a reaction with a C2-synthon, such as a malonate ester, in the presence of a base. The initial nucleophilic attack by the malonate enolate on the isocyanate, followed by cyclization onto the pyrazine nitrogen and subsequent aromatization, would yield the desired pyrrolo[1,2-a]pyrazin-1-one ring system.

Table 2: General Strategies for Pyrrolo[1,2-a]pyrazine Synthesis

| Starting Material Type | Key Reagents | Reaction Type | Reference Principle |

|---|---|---|---|

| 2-Formyl-1-propargylpyrrole | Ammonium Acetate | Cascade Condensation/Cyclization | Forms the pyrazine ring onto a pyrrole (B145914). rsc.org |

| α-Azidochalcones and 2-Pyrrolecarbaldehyde | N/A | Cascade Reaction | Builds the fused system from fragments. researchgate.net |

| Pyrazine-2-carboxamide derivative | Reagents to build a C2 fragment | Cyclocondensation | Forms the pyrrole ring onto a pyrazine. researchgate.net |

The intramolecular cyclization of an azide onto an adjacent nitrogen of a heterocycle is a well-established route to fused triazole systems. For this compound, this can lead to the formation of a wikipedia.orgencyclopedia.pubnih.govtriazolo[4,3-a]pyrazine ring system. This transformation is driven by the nucleophilicity of the pyrazine ring nitrogen (N-1) and the electrophilic character of the terminal nitrogen of the azide group.

This type of cyclization often results in an equilibrium between the open-chain azido (B1232118) form and the fused tetrazole ring, a phenomenon known as azido-tetrazole tautomerism. electronicsandbooks.com In the case of an acyl azide, the cyclization can proceed onto the pyrazine N-1, which after rearrangement, would yield a stable triazolo-fused pyrazinone. Syntheses of related wikipedia.orgencyclopedia.pubnih.govtriazolo[4,3-a]pyrazine derivatives have been extensively reported, often starting from 2-hydrazinopyrazine which is cyclized with various one-carbon reagents like triethyl orthoformate or by acylation followed by cyclization. nih.govnih.govresearchgate.net These established syntheses underscore the thermodynamic favorability of this fused heterocyclic system, which is a privileged scaffold in medicinal chemistry. researchgate.netmdpi.com An intramolecular cyclization involving the azide moiety of the title compound represents a direct and atom-economical approach to this valuable core.

The pyrazino[1,2-a]indole (B3349936) scaffold is another important heterocyclic system with a range of biological activities. encyclopedia.pubnih.govresearchgate.net A plausible route to this tricycle from this compound involves an intermolecular reaction following an initial intramolecular rearrangement.

The key first step is the Curtius rearrangement of the carbonyl azide to the highly reactive 5-methyl-2-isocyanatopyrazine. nih.gov This intermediate can then be intercepted by a suitable indole (B1671886) derivative in a subsequent cyclization step. For example, a Pictet-Spengler-type reaction between the isocyanate (or a derivative) and an indole bearing a nucleophilic side chain at the C-3 position (e.g., tryptamine) could construct the final ring. Alternatively, reaction with skatole (3-methylindole) in the presence of a Lewis acid could initiate a Friedel-Crafts-type reaction followed by cyclization to afford the pyrazino[1,2-a]indole core. encyclopedia.pub The use of the Curtius reaction as a key step in the synthesis of pyrazinoindoles has been previously reported, highlighting the utility of this strategy. nih.gov

Table of Compounds

Strategic Applications in Complex Molecule Synthesis

Utilization as a Building Block for Nitrogen-Containing Heterocycles

The development of new methods for the synthesis of nitrogen-containing heterocycles is a central theme in medicinal chemistry and materials science due to their prevalence in natural products and pharmaceuticals. researchgate.netnih.gov 5-Methyl-pyrazine-2-carbonyl azide (B81097) serves as a key starting material for accessing a variety of these important molecular frameworks.

The pyrazine (B50134) core of 5-Methyl-pyrazine-2-carbonyl azide can be further functionalized to generate a library of substituted pyrazine derivatives. The acyl azide group, through the Curtius rearrangement, can be converted into an amine, which can then participate in a variety of coupling reactions to introduce diverse substituents onto the pyrazine ring. nih.gov This approach allows for the systematic modification of the pyrazine scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govresearchgate.net

The general transformation of the acyl azide to a stable urethane (B1682113) derivative is depicted below:

Reaction Scheme: Curtius Rearrangement of this compound

| Reactant | Reagents | Intermediate | Product |

|---|---|---|---|

| This compound | Heat (Δ) | 5-Methyl-pyrazin-2-yl isocyanate | Trapping with an alcohol (R-OH) yields a carbamate (B1207046) |

This transformation is significant as the resulting carbamate can be readily hydrolyzed to the corresponding amine, or the isocyanate intermediate can be reacted with other nucleophiles to form ureas and other derivatives. raco.cat These derivatives are valuable intermediates for the synthesis of more complex pyrazine-containing molecules.

The reactivity of the isocyanate intermediate derived from this compound can be harnessed to construct bridged and polycyclic systems through intramolecular cyclization reactions. researchgate.net If the molecule contains a suitably positioned nucleophile, an intramolecular reaction can lead to the formation of a new ring fused to the pyrazine core. For instance, the synthesis of pyrazino[1,2-a]indoles has been achieved through the intramolecular cyclization of related indole (B1671886) precursors. acs.org While direct examples with this compound are not extensively documented, the principle can be extended to this system.

An illustrative example of a potential intramolecular cyclization is shown below:

Hypothetical Intramolecular Cyclization

| Starting Material | Intermediate | Product |

|---|---|---|

| A derivative of this compound with a tethered nucleophile | Isocyanate formation followed by intramolecular nucleophilic attack | A fused polycyclic system |

The ability to construct such complex, three-dimensional structures is of great interest in the development of new therapeutic agents with novel modes of action.

Development of Multi-Component Reactions (MCRs) Incorporating the Azide Functionality

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in modern organic synthesis. researchgate.net The development of MCRs that incorporate acyl azides, such as this compound, would provide rapid access to a wide range of structurally diverse molecules. researchgate.net The in situ generated isocyanate from the Curtius rearrangement is an ideal electrophilic component for MCRs. For example, a Ugi-type reaction involving the isocyanate, an amine, a carboxylic acid, and an isocyanide could potentially lead to the formation of complex peptide-like structures appended to the pyrazine ring.

While specific MCRs involving this compound are not yet widely reported, the known reactivity of acyl azides and isocyanates suggests a high potential for their development.

Design of Scaffold Libraries for Chemical Space Exploration

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. lifechemicals.comnih.gov The ability to readily functionalize the pyrazine ring through the intermediacy of this compound makes it an excellent starting point for the creation of scaffold libraries for high-throughput screening and chemical space exploration. By systematically varying the nucleophiles used to trap the isocyanate intermediate, a large and diverse library of compounds can be generated from a single, readily accessible starting material.

Table of Potential Derivatives from this compound

| Nucleophile | Resulting Functional Group | Potential Application |

|---|---|---|

| Water | Amine | Further functionalization, peptide synthesis |

| Alcohols | Carbamate | Bioisosteric replacement for amides |

| Amines | Urea | Hydrogen bond donors/acceptors in biological targets |

These libraries can be screened against a variety of biological targets to identify new lead compounds for drug development. The modular nature of this synthetic approach allows for the rapid optimization of initial hits.

Advanced Spectroscopic and Structural Characterization Methodologies

Infrared (IR) Spectroscopy for Identification of Azide (B81097) (N=N=N) and Carbonyl (C=O) Vibrational Modes

Infrared (IR) spectroscopy is a fundamental tool for the identification of key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of 5-Methyl-pyrazine-2-carbonyl azide, IR spectroscopy is particularly crucial for confirming the presence of the carbonyl (C=O) and azide (N=N=N) moieties, which are central to its chemical identity and reactivity.

The azide group exhibits a strong and characteristic asymmetric stretching vibration that typically appears in the region of 2100-2200 cm⁻¹. This absorption is a clear diagnostic marker for the N=N=N functionality. The carbonyl group of the acyl azide will also display a strong stretching vibration (νC=O), generally observed in the range of 1680-1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the adjacent pyrazine (B50134) ring.

Additionally, other characteristic absorptions for the pyrazine ring and the methyl group would be expected. For instance, C-H stretching vibrations from the aromatic ring and the methyl group typically appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=N and C=C stretching vibrations of the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Azide (N=N=N) | Asymmetric Stretch | 2100 - 2200 |

| Carbonyl (C=O) | Stretch | 1680 - 1720 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2960 |

| Aromatic C=N/C=C | Stretch | 1400 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing a detailed map of the carbon and hydrogen framework of a molecule. nih.gov For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, offer a complete picture of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group protons would appear as a singlet, typically in the upfield region of the spectrum. The two aromatic protons on the pyrazine ring would appear as distinct signals in the downfield region, characteristic of protons in an electron-deficient aromatic system. Their chemical shifts and coupling patterns, if any, would confirm their relative positions on the pyrazine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be observed for the methyl carbon, the carbonyl carbon, and the four distinct carbons of the pyrazine ring. The chemical shift of the carbonyl carbon would be significantly downfield due to the deshielding effect of the electronegative oxygen atom. The positions of the pyrazine ring carbons would be influenced by the nitrogen atoms and the methyl and carbonyl azide substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | Methyl | ~2.6 | ~20-25 |

| Pyrazine-H | Aromatic | ~8.5 - 9.0 | - |

| Pyrazine-H | Aromatic | ~8.5 - 9.0 | - |

| C-CH₃ | Pyrazine Ring | - | ~150-155 |

| C-H | Pyrazine Ring | - | ~140-145 |

| C-H | Pyrazine Ring | - | ~140-145 |

| C-C=O | Pyrazine Ring | - | ~145-150 |

| C=O | Carbonyl | - | ~165-170 |

Note: These are approximate predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysisresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, HRMS would provide an exact mass measurement, confirming the molecular formula C₆H₅N₅O.

In addition to accurate mass determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. researchgate.net Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentation. A common fragmentation pathway for acyl azides is the loss of a molecule of nitrogen (N₂) to form an isocyanate intermediate via a Curtius rearrangement. This would result in a significant fragment ion with a mass corresponding to the loss of 28 Da. Further fragmentation of the pyrazine ring would also be observed, providing additional structural confirmation. The fragmentation of aryl azides can follow what is considered a "normal" pattern, though this can be influenced by substituents. researchgate.net

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure | Key Fragmentation Pathway |

| [M]⁺ | C₆H₅N₅O⁺ | Molecular Ion |

| [M - N₂]⁺ | C₆H₅N₃O⁺ | Loss of Nitrogen (Curtius Rearrangement) |

| [M - N₂ - CO]⁺ | C₅H₅N₃⁺ | Loss of Carbon Monoxide from Isocyanate |

| Pyrazine-containing fragments | Various | Cleavage of the pyrazine ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysisresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the UV-Vis spectrum would be characterized by absorptions arising from π→π* and n→π* electronic transitions within the conjugated pyrazine ring and the carbonyl group.

The pyrazine ring itself is an aromatic system and will exhibit characteristic absorptions. The presence of the carbonyl azide substituent will influence the electronic transitions, potentially causing shifts in the absorption maxima (λmax) compared to unsubstituted pyrazine. The extent of conjugation in the molecule can be inferred from the position and intensity of the absorption bands. Interactions between pyrazines and other molecules, such as proteins, can be studied using UV-Vis spectroscopy. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of novel compounds. For pyrazine (B50134) derivatives, these methods provide a molecular-level understanding of their behavior.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to study reaction mechanisms by calculating the energies of reactants, products, and transition states. While specific DFT studies on the reaction mechanisms of 5-Methyl-pyrazine-2-carbonyl azide (B81097) are not detailed in the available literature, studies on related pyrazine derivatives highlight the utility of this approach.

For instance, DFT calculations have been successfully used to explore the synthesis of pyrazine-based conjugates, validating experimental findings through computational modeling. nih.gov These studies often involve optimizing the geometry of the molecules and then calculating various molecular descriptors to understand their reactivity. nih.govnih.gov In the context of 5-Methyl-pyrazine-2-carbonyl azide, DFT could be employed to investigate its thermal or photochemical decomposition, which is a characteristic reaction of acyl azides, proceeding through a nitrene intermediate. Such calculations would involve mapping the potential energy surface to identify the transition state for nitrogen extrusion and subsequent rearrangement (e.g., Curtius rearrangement).

Furthermore, DFT calculations have been used to study the interaction of pyrazine derivatives with biological targets, providing insights into their mechanism of action. nih.gov This often involves docking simulations followed by DFT calculations to refine the interaction energies and geometries.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. DFT calculations are commonly used to predict vibrational (IR), and nuclear magnetic resonance (NMR) spectra.

For the related compound, pentacarbonyl(2-methylpyrazine)chromium(0), DFT calculations have shown good agreement with experimental IR and NMR spectroscopic data. nih.govmetu.edu.tr Similarly, for a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the chemical shifts of ¹H NMR were calculated and compared with experimental values, demonstrating the predictive power of these computational methods. semanticscholar.org

For this compound, DFT calculations could predict its characteristic IR stretching frequencies, particularly for the azide (-N₃) and carbonyl (C=O) groups. These predicted values would be crucial in identifying the compound from a reaction mixture. Similarly, predicted ¹H and ¹³C NMR chemical shifts would aid in its structural elucidation.

Analysis of Molecular Orbitals and Reactivity Descriptors

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides significant insights into the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. semanticscholar.org

In studies of pyrazine derivatives, FMO analysis has been used to understand their electronic properties and reactivity. semanticscholar.org For this compound, the HOMO is expected to be localized on the azide group and the pyrazine ring, while the LUMO is likely to be centered on the carbonyl group and the pyrazine ring. The energy gap would provide a measure of its kinetic stability.

Other reactivity descriptors that can be derived from quantum chemical calculations include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electronic charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors, calculated for various pyrazine derivatives, have been used to rationalize their observed reactivity. semanticscholar.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are essential tools for exploring the conformational landscape of flexible molecules. For the analogue, Methyl 5-methyl-2-pyrazinecarboxylate, crystallographic data reveals that the non-hydrogen atoms of the molecule are nearly planar, with a small dihedral angle of 5.4(1)° between the plane of the pyrazine ring and the plane defined by the C—C(O)—O group. researchgate.net This suggests a relatively rigid structure.

In the case of this compound, the key flexible bond would be the C-C bond connecting the carbonyl group to the pyrazine ring and the C-N bond of the azide group. Molecular dynamics simulations could be used to explore the rotational barriers around these bonds and identify the most stable conformations in different environments (e.g., in vacuum or in a solvent). This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

The following table summarizes some of the key computational parameters discussed, with illustrative data for related pyrazine compounds.

| Compound Name | Computational Method | Key Findings | Reference |

| Pyrazine-triazole conjugates | DFT (AM1, MOPAC) | Geometry optimization, calculation of molecular descriptors for 2D-QSAR modeling. | nih.gov |

| Pentacarbonyl(2-methylpyrazine)chromium(0) | DFT (Gaussian 03) | Good agreement between calculated and experimental spectroscopic data. | nih.govmetu.edu.tr |

| 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | DFT | FMO analysis, calculation of reactivity descriptors (HOMO-LUMO gap, electron affinity, etc.). | semanticscholar.org |

| Methyl 5-methyl-2-pyrazinecarboxylate | X-ray Crystallography | Near-planar structure with a small dihedral angle between the pyrazine ring and the carboxylate group. | researchgate.net |

Future Research Directions and Emerging Trends

Development of Sustainable and Economical Synthetic Pathways

The chemical industry's increasing focus on green chemistry is steering research towards the development of sustainable and cost-effective methods for synthesizing 5-methyl-pyrazine-2-carbonyl azide (B81097). tandfonline.comtandfonline.comresearchgate.netingentaconnect.com Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research will likely prioritize atom-economical approaches that maximize the incorporation of starting materials into the final product. acs.orgnih.gov

Key areas of development include:

Catalytic Systems: The use of earth-abundant metal catalysts, such as manganese, is a promising strategy for developing more sustainable synthetic methods for pyrazine (B50134) derivatives. acs.orgnih.gov Research into novel catalytic systems that can efficiently mediate the formation of the pyrazine ring and the introduction of the carbonyl azide functionality is a critical area of investigation.

Renewable Feedstocks: Investigating the use of renewable starting materials for the synthesis of the pyrazine core will be a crucial step towards a truly sustainable production process.

| Synthetic Strategy | Advantages | Key Research Focus |

| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity, and increased sustainability compared to precious metal catalysts. acs.orgnih.gov | Development of manganese, iron, and copper-based catalysts for pyrazine synthesis. |

| One-Pot Reactions | Increased efficiency, reduced waste, and lower operational costs. tandfonline.comresearchgate.netingentaconnect.com | Designing tandem or domino reactions for the construction of functionalized pyrazines. |

| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable enzymes. rsc.org | Engineering enzymes for the specific synthesis of pyrazine-2-carboxylic acid derivatives. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The carbonyl azide group in 5-methyl-pyrazine-2-carbonyl azide is a versatile functional group, primarily known for undergoing the Curtius rearrangement to form isocyanates. nih.govwikipedia.orgorganic-chemistry.org These isocyanates are valuable intermediates for the synthesis of a wide range of nitrogen-containing compounds, including ureas, carbamates, and amines. wikipedia.orgrsc.orgraco.cat

Future research will likely focus on exploring new reactivity patterns beyond the well-established Curtius rearrangement. This includes:

Transition-Metal-Catalyzed Reactions: Investigating the use of transition metals to control the reactivity of the acyl azide and promote novel transformations, such as C-H activation or cycloaddition reactions.

Photochemical Reactions: While photochemical Curtius rearrangements are known to proceed through a nitrene intermediate, further exploration of the photochemistry of this compound could lead to the discovery of new reaction pathways and the synthesis of unique molecular architectures. wikipedia.org

Domino Reactions: Designing novel domino reaction sequences that are initiated by the reactivity of the acyl azide group could provide rapid access to complex heterocyclic scaffolds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of acyl azides, including this compound, can be hazardous due to the potential for explosive decomposition. rsc.orgakjournals.com Flow chemistry offers a safer and more efficient alternative to traditional batch synthesis by performing reactions in a continuous stream within a microreactor. rsc.orgrsc.orgakjournals.comresearchgate.netakjournals.com

The integration of flow chemistry with automated synthesis platforms presents several advantages:

Enhanced Safety: The small reaction volumes and precise control over reaction parameters in flow reactors minimize the risks associated with handling energetic intermediates like acyl azides. akjournals.com

Improved Efficiency and Scalability: Continuous flow processes can be easily scaled up by extending the operation time, and the precise control over reaction conditions often leads to higher yields and purities. researchgate.netakjournals.com

On-Demand Synthesis: Automated flow systems can enable the on-demand synthesis of this compound and its derivatives, facilitating rapid screening of their properties and applications. rsc.org

| Technology | Benefits for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, and ease of scalability. rsc.orgakjournals.comresearchgate.netakjournals.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, and on-demand production. rsc.org |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and in situ Monitoring

A deeper understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing methods and discovering new reactivity. Advanced spectroscopic techniques are powerful tools for elucidating these mechanisms.

Time-Resolved Spectroscopy: Techniques like time-resolved infrared (TRIR) spectroscopy can be used to directly observe and characterize short-lived reactive intermediates, such as the acylnitrene formed during the photochemical Curtius rearrangement. acs.orgresearchgate.netresearchgate.netwikipedia.org This provides invaluable insights into the reaction dynamics and the factors that control product formation.

In situ Monitoring: The use of in situ monitoring techniques, such as ReactIR and process NMR, allows for real-time tracking of reaction progress, providing data on reaction kinetics, intermediate formation, and the influence of various parameters. This information is critical for process optimization and ensuring reaction safety, particularly in flow chemistry setups.

Computational Design and Prediction of Novel Azide-Containing Pyrazine Architectures

Computational chemistry, particularly Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, is becoming an indispensable tool in modern chemical research. researchgate.netnih.gov These methods can be employed to:

Predict Reactivity and Properties: DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives, guiding experimental design. researchgate.netrsc.orgresearchgate.netmostwiedzy.pl

Design Novel Compounds: By understanding the structure-property relationships, computational models can be used to design new pyrazine-based molecules with tailored electronic, optical, or biological properties. nih.govresearchgate.netresearchgate.netnih.gov For example, QSAR studies can help in the design of novel bioactive compounds by correlating their structural features with their biological activity. nih.govresearchgate.net

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into reaction pathways and transition states, complementing experimental mechanistic studies. researchgate.net

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity; elucidation of reaction mechanisms. researchgate.netrsc.orgresearchgate.netmostwiedzy.pl |

| Quantitative Structure-Activity Relationship (QSAR) | Design of new molecules with specific biological activities by correlating chemical structure with activity. nih.govresearchgate.net |

By embracing these emerging trends and future research directions, the scientific community can continue to expand the synthetic utility and application scope of this compound, paving the way for new discoveries in materials science, medicinal chemistry, and beyond.

Q & A

Q. What are the established synthetic pathways for 5-Methyl-pyrazine-2-carbonyl azide, and what are the critical reaction conditions?

- Answer : Two primary methods are documented: (1) Acyl chloride route : Convert 5-Methyl-pyrazine-2-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with sodium azide (NaN₃) under anhydrous conditions at 0–5°C to prevent decomposition . (2) Diazotization : Use fluorosulfonyl azide to diazotize a primary amine precursor, as shown in structurally related pyrazine derivatives . Critical conditions include inert atmospheres (N₂/Ar), stoichiometric control of NaN₃, and low temperatures to stabilize intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the azide functional group in this compound?

- Answer : Key methods include:

- FT-IR : Detects the asymmetric stretching vibration of the azide group (~2100–2150 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms pyrazine ring substitution patterns and methyl group integration. The carbonyl carbon (C=O) typically appears at ~160–170 ppm in ¹³C NMR .

- HRMS : Validates molecular ion peaks and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

- Answer : Mandatory precautions:

- Small-scale synthesis (<5 g) with blast shields due to explosive decomposition risks .

- Non-metallic tools (e.g., glass spatulas) to avoid catalytic decomposition.

- Real-time IR monitoring to detect premature azide consumption.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states for [3+2] Huisgen cycloadditions with alkynes. Molecular electrostatic potential (MEP) maps identify reactive sites, while activation energy calculations guide solvent/temperature selection . For example, methyl substitution at the 5-position may stabilize transition states via inductive effects .

Q. How do researchers resolve contradictions in synthetic yields reported for this compound?

- Purity of precursors : Use ≥98% pure carboxylic acid derivatives .

- Solvent polarity : Polar aprotic solvents (DMF) may improve azide stability vs. ethereal solvents.

- Workup optimization : Rapid quenching and low-temperature extraction minimize hydrolysis. Systematic Design of Experiments (DoE) isolates critical variables.

Q. What strategies enable the incorporation of this azide into metal-organic frameworks (MOFs)?

- Answer : Two approaches: (1) Post-synthetic modification : Perform Cu-catalyzed azide-alkyne cycloaddition (CuAAC) on pre-formed MOFs . (2) Direct synthesis : Use the azide as a ligand precursor, leveraging its coordination with lanthanides (e.g., Eu³+), as demonstrated in carboxylate analogs . Compatibility with hydrothermal synthesis conditions must be verified.

Q. How does the methyl group at the pyrazine 5-position influence electronic properties?

- Answer : The electron-donating methyl group:

- Increases electron density at the adjacent carbon, stabilizing the carbonyl azide via inductive effects .

- Modulates cycloaddition kinetics with electron-deficient dipolarophiles.

- Comparative studies using Hammett σ constants quantify these effects relative to unsubstituted analogs.

Q. What challenges arise in quantifying decomposition products, and how are they mitigated?

- Answer : Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.